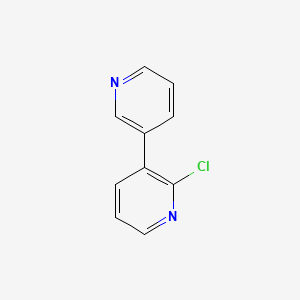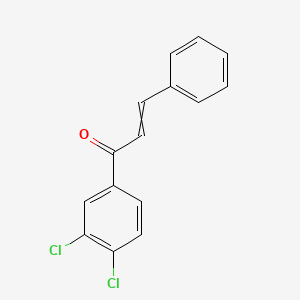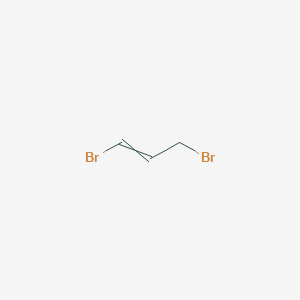
Methyl 6-fluoro-4-hydroxy-2-naphthoate
Vue d'ensemble
Description
Methyl 6-fluoro-4-hydroxy-2-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a methyl ester group at the 2nd position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-4-hydroxy-2-naphthoate typically involves the esterification of 6-fluoro-4-hydroxy-2-naphthoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-fluoro-4-hydroxy-2-naphthoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-fluoro-4-oxo-2-naphthoate.
Reduction: 6-fluoro-4-hydroxy-2-naphthol.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-fluoro-4-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 6-fluoro-4-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active naphthoic acid derivative, which can interact with various enzymes and receptors.
Comparaison Avec Des Composés Similaires
Methyl 6-fluoro-4-hydroxy-2-naphthoate can be compared with other similar compounds such as:
Methyl 6-hydroxy-2-naphthoate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Methyl 4-hydroxy-6-methoxy-2-naphthoate: Contains a methoxy group instead of a fluorine atom, leading to different chemical and biological properties.
Methyl 1-hydroxy-2-naphthoate: The hydroxyl group is positioned differently, which can influence its interactions with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological behavior compared to its non-fluorinated counterparts.
Propriétés
Formule moléculaire |
C12H9FO3 |
|---|---|
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
methyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9FO3/c1-16-12(15)8-4-7-2-3-9(13)6-10(7)11(14)5-8/h2-6,14H,1H3 |
Clé InChI |
GKFXRSUWILKQJF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C2C=C(C=CC2=C1)F)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cyclohexane, [2-(ethenyloxy)ethyl]-](/img/structure/B8754741.png)






![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-](/img/structure/B8754794.png)

